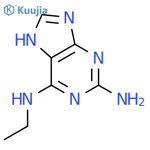

6-amminopurine

6-Aminopurine is a nucleoside analog derived from purine, an essential component of DNA and RNA. It contains an amino group attached to the 6-position of the purine ring. This compound plays a significant role in various chemical research areas due to its structural similarity to adenosine and its potential as a tool for studying purine metabolism and gene regulation.

In biological systems, 6-aminopurine can interfere with normal purine metabolism by competitively inhibiting xanthine oxidase, an enzyme involved in the degradation of purines. This inhibition leads to the accumulation of hypoxanthine and adenine within cells. Consequently, it is often used as a mutagenic agent and a tool for studying the effects of purines on cellular processes.

In medicinal chemistry, 6-aminopurine derivatives are also important in drug development, particularly in the treatment of certain types of cancer where abnormal purine metabolism can be targeted. Its applications extend to laboratory research, including studies on nucleotide biosynthesis and signaling pathways in cells.

Overall, 6-aminopurine serves as a versatile reagent and model compound with wide-ranging implications for biochemical, pharmacological, and pharmaceutical investigations.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

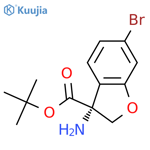

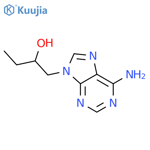

|

9H-Purine-9-ethanol,6-amino-a-ethyl- | 10521-52-5 | C9H13N5O |

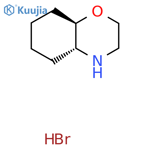

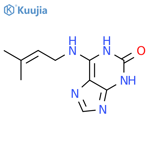

|

2H-Purin-2-one,1,3-dihydro-6-[(3-methyl-2-buten-1-yl)amino]- | 16051-65-3 | C10H13N5O |

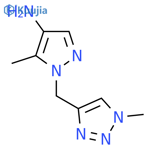

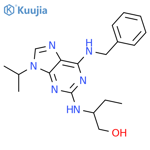

|

Seliciclib | 186692-46-6 | C19H26N6O |

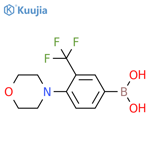

|

Ethanol,2-[[9-(1-methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]- | 158982-15-1 | C17H22N6O |

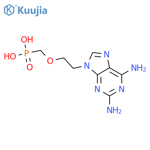

|

PMEDAP | 113852-41-8 | C8H13N6O4P |

|

9H-Purine-2,6-diamine,N6-ethyl- | 108278-66-6 | C7H10N6 |

|

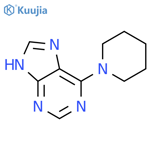

9H-Purine,6-(1-piperidinyl)- | 1928-81-0 | C10H13N5 |

|

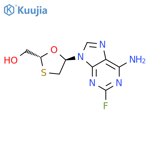

1,3-Oxathiolane-2-methanol,5-(6-amino-2-fluoro-9H-purin-9-yl)-, (2R-trans)- (9CI) | 145986-42-1 | C9H10FN5O2S |

|

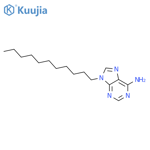

9H-Purin-6-amine,9-undecyl- | 68180-27-8 | C16H27N5 |

|

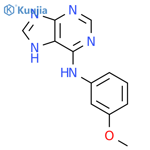

9H-Purin-6-amine,N-(3-methoxyphenyl)- | 6970-39-4 | C12H11N5O |

Letteratura correlata

-

Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729

-

Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261

-

Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310

Fornitori consigliati

-

BIOOKE MICROELECTRONICS CO.,LTDFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Nanjing Jubai BiopharmFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati